MNK1/MNK2 Kinase Inhibitor Pharmacophore Core: Patent-Exemplified Scaffold Differentiation
The compound is explicitly claimed and exemplified as a preferred intermediate in the synthesis of pyrazine-based MNK1 and MNK2 kinase inhibitors in patent literature [1]. The 2-bromo-5-chloro-3-methyl substitution pattern is structurally specified as part of the core pharmacophore scaffold that confers potent nanomolar inhibition of both MNK1 and MNK2 isoforms [1]. In contrast, the des-methyl analog (2-bromo-5-chloropyrazine, CAS 912773-21-8) lacks the 3-methyl group that provides both steric and electronic modulation of the pyrazine ring, while the 2,5-dibromo analog (CAS 1260672-37-4) offers no chlorine handle for late-stage diversification and produces symmetrical derivatives incompatible with the regiospecific binding requirements of the MNK kinase ATP-binding pocket [1].
| Evidence Dimension | Patent-exemplified pharmacophore scaffold for MNK1/MNK2 kinase inhibition |
|---|---|
| Target Compound Data | Explicitly claimed as a preferred intermediate in US10428034B2; yields compounds with MNK1/MNK2 inhibitory activity (IC50 values in nanomolar range for final derivatives) |
| Comparator Or Baseline | 2-Bromo-5-chloropyrazine (CAS 912773-21-8): lacks 3-methyl group, no direct MNK patent exemplification. 2,5-Dibromo-3-methylpyrazine (CAS 1260672-37-4): yields symmetrical derivatives incompatible with MNK binding site. |
| Quantified Difference | Target compound is the specifically claimed intermediate scaffold; comparator compounds are not equivalently claimed or are structurally incapable of yielding the same regiospecific final inhibitors |
| Conditions | Patent US10428034B2 (Pyrazine Kinase Inhibitors); MNK1/MNK2 kinase inhibition assays |
Why This Matters
For medicinal chemistry programs targeting MNK1/2 kinases, procurement of this specific scaffold ensures alignment with patent-validated structure-activity relationships and synthetic routes that alternative halogenated pyrazines cannot replicate.
- [1] US10428034B2. Pyrazine Kinase Inhibitors. Assignee: Principia Biopharma Inc. Claims pyrazine compounds including 2-bromo-5-chloro-3-methylpyrazine as intermediates for MNK1/MNK2 kinase inhibitors. View Source
